(2Z)-2-[(butanoyloxy)imino]-8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2Z)-8-METHOXY-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE is a complex organic compound with a unique structure that includes a chromenylidene moiety and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-8-METHOXY-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 8-methoxy-2H-chromen-2-one with 4-methylphenyl isocyanate, followed by the addition of butanoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[(2Z)-8-METHOXY-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
[(2Z)-8-METHOXY-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2Z)-8-METHOXY-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
- 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives
Uniqueness
[(2Z)-8-METHOXY-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE is unique due to its specific structural features, such as the chromenylidene moiety and the butanoate ester.
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[(Z)-[8-methoxy-3-[(4-methylphenyl)carbamoyl]chromen-2-ylidene]amino] butanoate |
InChI |
InChI=1S/C22H22N2O5/c1-4-6-19(25)29-24-22-17(21(26)23-16-11-9-14(2)10-12-16)13-15-7-5-8-18(27-3)20(15)28-22/h5,7-13H,4,6H2,1-3H3,(H,23,26)/b24-22- |
InChI Key |
YNZWYBUJVPURDZ-GYHWCHFESA-N |
Isomeric SMILES |
CCCC(=O)O/N=C\1/C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C |
Canonical SMILES |
CCCC(=O)ON=C1C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.